(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid is a synthetic organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a formyl group on the phenyl ring, and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formylation of the Phenyl Ring: The phenyl ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid (HCl).
Hydroxylation of the Phenyl Ring: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H₂O₂) and a catalyst such as iron(III) chloride (FeCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄), methanol or ethanol as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Removal of the Boc group to yield the free amino acid.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional groups without interference.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides. The formyl and hydroxyl groups on the phenyl ring provide sites for further functionalization, making it useful in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological molecules.
Formyl Group: Can participate in nucleophilic addition reactions.
Hydroxyl Group: Can form hydrogen bonds and participate in oxidation-reduction reactions.
These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid: Contains an additional hydroxyl group, increasing its potential for hydrogen bonding and reactivity.
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid lies in its combination of functional groups. The presence of both a formyl and a hydroxyl group on the phenyl ring, along with the Boc-protected amino group, provides a versatile platform for various chemical transformations and biological interactions.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
CAS No. |
186689-03-2 |
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Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
(2S)-3-(3-formyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)7-9-4-5-12(18)10(6-9)8-17/h4-6,8,11,18H,7H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
DCYKYFMFAFQHSE-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)C=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)C=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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